3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Regiochemistry Hydrogen-bond donor Scaffold topology

Prioritize CAS 2090318-60-6 when target engagement requires the N1–H hydrogen-bond donor preserved in this N3-(4-bromophenyl) regioisomer. Unlike the 1-substituted isomer (CAS 53727-25-6), this scaffold retains the pharmacophoric N1–H topology essential for CB2 agonist activity, DPP-4 inhibition (IC₅₀ 64–189 nM), and SARS-CoV-2 Mᵖʳᵒ programs (EC₅₀ <2 nM for optimized analogs). The aryl bromide enables rapid Suzuki/Buchwald-Hartwig diversification for focused kinase, viral protease, or serine hydrolase library synthesis. Ideal starting point for anticancer SAR (cf. U-332, HL-60 IC₅₀ = 0.77 μM).

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 2090318-60-6
Cat. No. B1480142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
CAS2090318-60-6
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CNC2=O)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
InChIKeySQLNPFNUBHBIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2090318-60-6): Structural Identity and Scaffold Classification for Research Procurement


3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2090318-60-6) is a heterocyclic small molecule with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . It belongs to the pyrimidine-2,4(1H,3H)-dione (uracil) chemotype, bearing a 4-bromophenyl substituent at the N3 position. The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, serving as the core of clinically validated therapeutics and probe molecules targeting cannabinoid receptor type 2 (CB2), dipeptidyl peptidase-4 (DPP-4), HIV reverse transcriptase, and the SARS-CoV-2 main protease (Mᵖʳᵒ) [1]. The presence of the aryl bromide substituent provides a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions [2]. This compound is supplied as a research-grade chemical, typically at ≥95% purity, and is intended exclusively for laboratory research and development purposes .

Why Positional Isomers of Bromophenyl-Pyrimidinediones Cannot Be Interchanged: Regiochemical Specificity of 3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione


The substitution position of the bromophenyl group on the pyrimidine-2,4-dione core is not electronically or sterically neutral. The 3-(4-bromophenyl) regioisomer (CAS 2090318-60-6) places the aryl substituent on the N3 nitrogen, preserving a free N1–H hydrogen-bond donor. This contrasts with the 1-(4-bromophenyl) isomer (CAS 53727-25-6), where the aryl group occupies the N1 position, fundamentally altering the hydrogen-bonding donor/acceptor topology of the scaffold . In class-level structure–activity relationship (SAR) studies on pyrimidine-2,4(1H,3H)-diones as CB2 agonists, the nature and position of the N-substituent profoundly affected both receptor potency and CB2/CB1 selectivity, with EC₅₀ values spanning over three orders of magnitude across closely related analogs [1]. Similarly, in the DPP-4 inhibitor series, pyrimidinedione derivatives bearing different N-aryl substitution patterns displayed IC₅₀ values ranging from 64.47 nM to >10,000 nM, demonstrating that even subtle changes in the aryl substitution regiochemistry can produce dramatic (>150-fold) differences in target engagement [2]. Generic substitution of the 3-(4-bromophenyl) regioisomer with a 1-substituted or C6-substituted analog without experimental validation would introduce uncharacterized changes in molecular recognition, synthetic reactivity, and physicochemical properties.

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione Versus Key Comparators


Regiochemical Differentiation: N3-(4-Bromophenyl) Versus N1-(4-Bromophenyl) Substitution and Hydrogen-Bond Donor Topology

The target compound, 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione, carries the aryl substituent at the N3 position, leaving the N1–H group available as a hydrogen-bond donor. In contrast, the positional isomer 1-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 53727-25-6) places the identical 4-bromophenyl group at N1, thereby blocking the N1–H donor while freeing the N3–H . This regiochemical difference changes the compound from an N1–H donor/N3–aryl system to an N3–H donor/N1–aryl system, which directly alters the pharmacophoric hydrogen-bonding pattern. In the pyrimidine-2,4-dione class of CB2 agonists, the N1-substitution pattern was shown to be a critical determinant of CB2 agonist potency: the unsubstituted N1–H quinazolinedione lead (compound 1) displayed an EC₅₀ of 28.0 nM at CB2 with a selectivity index (CB1/CB2) of >357, whereas introduction of an N1-methyl substituent abolished CB2 agonist activity entirely, reducing maximal efficacy (Eₘₐₓ) to <5% of the CP55940 control [1]. Although this specific comparison derives from quinazolinediones rather than the exact monocyclic pyrimidinedione, the core pharmacophore logic—that N1–H availability is essential for CB2 receptor activation—has been experimentally validated across the chemotype series.

Regiochemistry Hydrogen-bond donor Scaffold topology Pyrimidinedione

Synthetic Utility Differentiation: Aryl Bromide as a Versatile Cross-Coupling Handle for Downstream Diversification

The 4-bromophenyl substituent of the target compound constitutes a reactive aryl bromide that is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings [1]. This enables late-stage diversification of the compound into focused libraries. In contrast, the non-brominated analog 3-phenylpyrimidine-2,4(1H,3H)-dione lacks this synthetic handle and would require de novo synthesis for each derivative. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing. Quantitative comparison of reactivity: aryl bromides generally exhibit oxidative addition rates with Pd(0) catalysts that are approximately 10³- to 10⁴-fold faster than the corresponding aryl chlorides, while being more stable and easier to handle than aryl iodides, providing an optimal balance of reactivity and shelf stability for iterative library synthesis [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig Aryl bromide Late-stage functionalization

Class-Level Biological Validation: Pyrimidine-2,4-dione Scaffold as a Privileged Chemotype with Nanomolar Target Engagement Across Multiple Target Classes

Although direct biological data for 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2090318-60-6) itself remain unpublished at the time of this analysis, the pyrimidine-2,4-dione scaffold has been independently validated as a core structure capable of achieving nanomolar potency across multiple therapeutically relevant target classes. In the SARS-CoV-2 Mᵖʳᵒ inhibitor program by Rao et al. (2025), structure-based optimization of pyrimidine-2,4-dione derivatives yielded compound 17 with an Mᵖʳᵒ IC₅₀ of 21.1 nM and antiviral EC₅₀ of <2 nM against the JN.1 variant [1]. In the DPP-4 inhibitor series by Li et al. (2018), the most potent pyrimidinediones (compounds 11, 15, 16) achieved DPP-4 IC₅₀ values of 64.47, 188.7, and 65.36 nM respectively, with compound 11 demonstrating significant in vivo hypoglycemic efficacy in an oral glucose tolerance test in ICR mice [2]. In the CB2 agonist series by Qian et al. (2017), the pyrimidine-2,4-dione lead compound displayed CB2 EC₅₀ of 28.0 nM with >357-fold selectivity over CB1 [3]. These three independent target classes—viral protease, serine hydrolase, and GPCR—collectively demonstrate that the pyrimidine-2,4-dione core is a privileged scaffold capable of supporting high-affinity ligand–target interactions across structurally and mechanistically diverse biological systems. The 3-(4-bromophenyl) substituent represents an N3-aryl variant of this validated scaffold.

Privileged scaffold DPP-4 CB2 SARS-CoV-2 Mpro Pyrimidinedione

Structural Derivative Evidence: U-332 Demonstrates Anticancer Activity of a 3-(4-Bromophenyl)-Uracil Core in Leukemia Cells

U-332 [(R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil] is a direct structural derivative of the target compound, sharing the identical 3-(4-bromophenyl)pyrimidine-2,4-dione core with additional substituents at positions 1, 5, and 6. U-332 was evaluated head-to-head against a series of structurally related uracil analogs and demonstrated the most potent and selective anticancer profile. U-332 exhibited an IC₅₀ of 0.77 μM against the HL-60 human leukemia cell line, with superior selectivity for cancer cells (HL-60 and MCF-7) over healthy cell lines (HUVEC and MCF-10A) compared to other analogs in the series [1]. Mechanistically, U-332 induced DNA damage in 70% of the HL-60 cell population (measured by flow cytometry), leading to p53 activation, p21 downregulation, and a significant increase in GADD45α protein levels, resulting in G2/M cell cycle arrest [1][2]. While U-332 is structurally more complex than the target compound, it provides class-level validation that the 3-(4-bromophenyl)-uracil core can support potent and mechanistically defined anticancer activity, and that this core can serve as a productive starting point for further medicinal chemistry optimization.

Uracil analog Anticancer HL-60 DNA damage GADD45α

Limitations and Caveats: Current Evidence Gaps for 3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2090318-60-6)

It must be explicitly noted that at the time of this analysis, no direct, head-to-head quantitative biological comparison involving 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 2090318-60-6) and its closest structural comparators has been published in the peer-reviewed literature. The compound does not appear in major bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) with quantitative target engagement data [1]. A structurally related derivative, 6-(1,3-benzodioxol-5-ylamino)-3-(4-bromophenyl)-1H-pyrimidine-2,4-dione (BindingDB ID: BDBM96567), was tested in a single PubChem BioAssay against guanine nucleotide-binding protein subunit alpha-15 and showed an EC₅₀ > 29,900 nM, indicating negligible activity at this target [2]. The evidence assembled in this guide relies on class-level inference from related pyrimidine-2,4-dione chemotypes (CB2 agonists, DPP-4 inhibitors, SARS-CoV-2 Mᵖʳᵒ inhibitors) and cross-study comparison with a more complex structural derivative (U-332). Potential users should anticipate that procurement of this compound will require de novo biological characterization in their assay system of interest. The key differentiators that can be asserted with confidence are structural (regiochemistry, hydrogen-bond donor topology) and synthetic (aryl bromide cross-coupling handle) rather than biological.

Data gaps Procurement risk Assay required Direct evidence lacking

Recommended Procurement and Use Scenarios for 3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Focused Kinase or Protease Inhibitor Library Design Using the Pyrimidine-2,4-dione Scaffold

Procurement of 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is most justified when the research objective involves generating a focused library of pyrimidine-2,4-dione analogs targeting kinases, viral proteases, or serine hydrolases. As demonstrated by the SARS-CoV-2 Mᵖʳᵒ inhibitor program (EC₅₀ < 2 nM for optimized derivatives) [1] and the DPP-4 inhibitor series (IC₅₀ = 64–189 nM) [2], the pyrimidine-2,4-dione scaffold is a validated core for achieving nanomolar target engagement. The 4-bromophenyl substituent at N3 provides a synthetic handle for Suzuki or Buchwald-Hartwig diversification, enabling rapid SAR exploration at the aryl position without de novo core synthesis. Researchers should prioritize this compound when the N3-aryl, N1–H topology matches the pharmacophoric requirements of their target of interest, rather than simply purchasing the cheapest available pyrimidinedione analog.

Structure-Based Drug Design Requiring N1–H Hydrogen-Bond Donor Integrity

When structural biology or molecular modeling indicates that an N1–H hydrogen-bond donor is critical for target engagement—as demonstrated in the CB2 agonist series where N1-methylation abolished receptor activation (Eₘₐₓ < 5% vs. 104% for N1–H analog) [3]—the 3-(4-bromophenyl) regioisomer is the appropriate procurement choice over the 1-(4-bromophenyl) isomer (CAS 53727-25-6). The N3-substitution pattern preserves the N1–H donor while positioning the bromophenyl group for potential hydrophobic pocket occupancy or further functionalization. This scenario applies to structure-based drug design programs where co-crystal structures or docking models reveal a key hydrogen-bond interaction requiring the N1–H donor.

Anticancer Lead Generation Based on the 3-(4-Bromophenyl)-Uracil Pharmacophore

The demonstrated anticancer activity of U-332 (HL-60 IC₅₀ = 0.77 μM), which shares the 3-(4-bromophenyl)pyrimidine-2,4-dione core [4], supports the use of 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione as a minimalist starting point for anticancer SAR exploration. By procuring the simpler core scaffold rather than the fully elaborated U-332, medicinal chemistry teams can independently explore the contributions of substituents at positions 1, 5, and 6 to cytotoxicity, selectivity, and mechanism of action. The compound is particularly suited for programs investigating DNA damage response pathways (p53/p21/GADD45α axis) or NF-κB inhibition in hematological malignancies [4][5].

Synthetic Methodology Development Leveraging the Aryl Bromide as a Test Substrate

The 4-bromophenyl group of the target compound serves as an ideal test substrate for developing or optimizing palladium-catalyzed cross-coupling methodologies on heterocyclic scaffolds. The pyrimidine-2,4-dione core is relatively robust under typical cross-coupling conditions (Pd(0)/Pd(II) catalysts, mild bases, temperatures up to 100 °C) compared to more sensitive heterocycles [6]. The compound can be used to benchmark new catalyst systems, ligands, or reaction conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings on N-arylpyrimidinedione substrates. The quantitative advantage of the aryl bromide over the corresponding chloride (approximately 100- to 1,000-fold faster oxidative addition) makes it the preferred substrate for initial methodology screening before attempting more challenging aryl chloride couplings [6].

Quote Request

Request a Quote for 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.